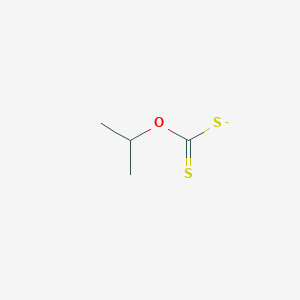

O-propan-2-yl carbonodithioate

CAS No.: 85715-64-6

Cat. No.: VC16566216

Molecular Formula: C4H7OS2-

Molecular Weight: 135.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85715-64-6 |

|---|---|

| Molecular Formula | C4H7OS2- |

| Molecular Weight | 135.2 g/mol |

| IUPAC Name | propan-2-yloxymethanedithioate |

| Standard InChI | InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7)/p-1 |

| Standard InChI Key | UOJYYXATTMQQNA-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)OC(=S)[S-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

O-Propan-2-yl carbonodithioate, systematically named propan-2-yloxymethanedithioate, belongs to the xanthate family—esters of xanthic acid. Its molecular formula varies depending on ionization state:

The compound features a dithiocarbonate group () bonded to an isopropyl moiety, conferring nucleophilic reactivity at the sulfur centers.

Structural Analysis

X-ray crystallography of nickel complexes containing O-propan-2-yl carbonodithioate derivatives reveals key structural insights :

-

Bond lengths: , , .

-

Coordination geometry: Envelope-shaped chelate rings with nickel displaced from the plane.

-

Dihedral angles: Near-orthogonal orientation () between aromatic substituents and chelate rings.

Synthesis and Production Methods

Base-Catalyzed Synthesis

The primary synthesis route involves reacting isopropyl alcohol with carbon disulfide in the presence of a strong base (e.g., KOH or NaOH) :

Key conditions:

-

Temperature: .

-

Solvent: Aqueous or alcoholic medium.

-

Yield optimization: Controlled pH and stoichiometric excess of carbon disulfide .

Derivative Formation

Functionalization at the sulfur or oxygen sites enables diverse derivatives:

-

S-Alkylation: Reaction with alkyl halides produces thioether-linked compounds .

-

Metal complexes: Coordination with transition metals (e.g., Ni²⁺) forms stable chelates .

Physicochemical Properties

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Isopropyl methyl protons resonate as doublets near ; methine proton appears as a septet at .

Infrared (IR) Spectroscopy

-

Key absorptions:

-

: .

-

: .

-

Applications in Industrial and Research Contexts

Mineral Flotation

Sodium O-propan-2-yl carbonodithioate (CAS 140-93-2) acts as a collector in froth flotation, enhancing recovery of copper, zinc, and gold-bearing sulfides :

-

Mechanism: Adsorption onto mineral surfaces via sulfur-metal interactions.

-

Efficiency: Increases gold recovery by 15–20% in refractory ores.

Organic Synthesis

-

Nucleophilic substitutions: Transfers dithiocarbonate groups to electrophiles.

-

Polymerization: Serves as a chain-transfer agent in radical polymerizations.

Pharmaceutical Intermediates

Functionalized derivatives (e.g., S-[2-(4-nitrophenyl)-2-oxoethyl] analog, CAS 42574-12-9) are precursors in antimalarial and anticancer drug synthesis .

Research Implications and Future Directions

Coordination Chemistry Advancements

Nickel(II) complexes with O-propan-2-yl carbonodithioate ligands exhibit unique geometries, enabling catalytic applications in cross-coupling reactions . Future studies should explore:

-

Ligand modifications for enhanced catalytic activity.

-

Quantum chemical modeling of metal-ligand interactions.

Green Synthesis Innovations

Developing solvent-free or bio-based routes could reduce environmental footprints. Enzymatic catalysis using lipases presents a promising avenue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume